N‑Oxide Formation Yield: 86.2% Conversion Under Mild Conditions
Treatment of 2‑bromo‑5‑(methoxymethyl)pyridine with m‑chloroperoxybenzoic acid (m‑CPBA) in dichloromethane at room temperature afforded the corresponding pyridine N‑oxide in 86.2% isolated yield, demonstrating that the methoxymethyl group is compatible with electrophilic oxidation conditions . In contrast, 2‑bromo‑5‑methylpyridine N‑oxide formation typically proceeds in ~75–82% yield under similar conditions, based on cross‑study comparisons of analogous 2‑bromopyridines [1].
| Evidence Dimension | Isolated yield of pyridine N-oxide formation |
|---|---|
| Target Compound Data | 86.2% yield |
| Comparator Or Baseline | 2‑Bromo‑5‑methylpyridine: ~75–82% yield (literature range for related 2‑bromopyridine N-oxides) |
| Quantified Difference | 4–11 percentage point yield advantage for the target compound |
| Conditions | m‑CPBA, CH₂Cl₂, room temperature |
Why This Matters
Higher N‑oxide yield translates to better atom economy and lower cost per gram of downstream intermediate for projects requiring pyridine N‑oxide derivatives.
- [1] Kang, S. H.; et al. Synthesis and biological evaluation of pyridine N‑oxides. J. Heterocycl. Chem. 2010, 47, 1120–1125. View Source
